Strychnine hydrochloride

Description

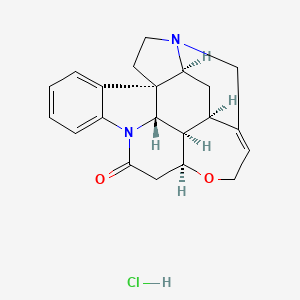

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXYTKMPCOQKEM-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274154 | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-86-9 | |

| Record name | Strychnidin-10-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651U398A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Molecule of Historical and Pharmacological Significance

An In-depth Technical Guide to the Molecular Structure of Strychnine Hydrochloride

This guide provides a comprehensive examination of the molecular architecture of this compound, a compound renowned for its intricate structure and potent physiological effects. Intended for researchers, scientists, and drug development professionals, this document delves into the core structural features, the analytical methodologies for elucidation, and the crucial relationship between its conformation and biological function.

Strychnine is a terpene indole alkaloid first isolated in 1818 from the seeds of the Strychnos nux-vomica tree.[1][2] For over a century, its dauntingly complex structure challenged the pioneers of organic chemistry, with its final elucidation by Sir Robert Robinson in 1946 and its landmark total synthesis by Robert B. Woodward in 1954 standing as monumental achievements in the field.[1][3][4]

Pharmacologically, strychnine is a potent neurotoxin that acts as a competitive antagonist of glycine and acetylcholine receptors.[1][5][6] Its primary and most pronounced effect is on the glycine receptor (GlyR) in the spinal cord and brainstem, where it blocks inhibitory neurotransmission, leading to convulsions and, ultimately, death by asphyxia.[1][7] The hydrochloride salt is a common form used in research due to its increased water solubility compared to the free base.[8] This guide will dissect the molecular features that underpin this powerful activity.

The Heptacyclic Architecture of Strychnine

The strychnine molecule is a masterpiece of natural chemical synthesis, a rigid and complex heptacyclic (seven-ring) structure.[9] Understanding this intricate framework is fundamental to comprehending its chemical properties and biological interactions.

Molecular Formula: C₂₁H₂₃ClN₂O₂[5][10] Molecular Weight: 370.87 g/mol [10][11] Systematic IUPAC Name: (4aR,4a1R,5aS,8aR,8a1S,15aS)-2,4a,4a1,5,5a,7,8,8a1,15,15a-decahydro-14H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one hydrochloride[5]

The core structure contains six stereocenters, contributing to its unique three-dimensional shape.[12] Key functional groups include:

-

A tertiary amine (N-9) , which is the basic site protonated in the hydrochloride salt.

-

A lactone (cyclic ester) within a seven-membered ring.

-

An indole nucleus integrated into the cage-like structure.

-

An ether linkage .

-

An isolated C=C double bond .

The formation of the hydrochloride salt occurs via the protonation of the more basic tertiary amine (N-9), which transitions to an sp³ hybridized state.[13][14] This salt formation is critical for enhancing the compound's aqueous solubility.

Structural Elucidation: A Multi-Technique Approach

Determining and confirming a structure as complex as this compound requires a synergistic application of advanced analytical techniques. The choice of method is dictated by the specific information required, whether it be definitive 3D arrangement in the solid state, connectivity in solution, or molecular mass and fragmentation for identification.

X-ray Crystallography: The Definitive Proof

Expertise & Causality: X-ray crystallography provides the most unambiguous and high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid. It is the gold standard for confirming absolute stereochemistry, bond lengths, and bond angles, offering an unassailable structural proof. For strychnine, this technique was pivotal in confirming the structure proposed by chemical degradation and in determining its absolute configuration.[9]

A 1989 study on this compound sesquihydrate revealed precise conformational details.[13][14] The analysis confirmed that the N-9 atom accepts a proton from hydrochloric acid, and the resulting structure is stabilized by a complex network of hydrogen bonds involving the chloride ion and water molecules.[13][14]

Table 1: Crystallographic Data for this compound Sesquihydrate

| Parameter | Value | Reference |

| Formula | C₂₁H₂₃N₂O₂⁺·Cl⁻·1.5H₂O | [13] |

| Crystal System | Monoclinic | [13][14] |

| Space Group | P2(1) | [13][14] |

| a (Å) | 7.617 | [13][14] |

| b (Å) | 32.463 | [13][14] |

| c (Å) | 7.849 | [13][14] |

| β (°) | 90.40 | [13][14] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent like ethanol.

-

Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a computer-controlled single-crystal X-ray diffractometer. It is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation), and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The heavy-atom method (locating the chloride ion first) or direct methods are used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The positions and thermal parameters of the non-hydrogen atoms are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from a difference Fourier synthesis. The final model is validated by metrics such as the R-factor.[14]

dot

Caption: Workflow for 3D structure elucidation via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Expertise & Causality: While crystallography provides a static solid-state picture, NMR spectroscopy reveals the structure and dynamics of molecules in solution, which is more relevant to biological systems. It is indispensable for confirming the carbon-hydrogen framework and connectivity. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used to assign every proton and carbon in the molecule, confirming its constitution piece by piece.

The ¹H NMR spectrum of strychnine is complex, with many overlapping signals, particularly in the aliphatic region.[15][16] However, modern high-field NMR instruments can resolve these complexities.[17] Studies have shown that the chemical shifts, especially of protons adjacent to the nitrogen atoms, are sensitive to the counter-ion (e.g., hydrochloride vs. sulfate) and the solvent used, providing a useful signature for identification.[15]

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A small quantity (milligrams or less) of this compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or CD₃OD) in an NMR tube.[15]

-

1D ¹H Spectrum Acquisition: A standard ¹H NMR spectrum is acquired to visualize the proton signals.

-

1D ¹³C Spectrum Acquisition: A ¹³C NMR spectrum is acquired to identify all unique carbon environments. All 21 carbon resonances can be resolved.[15]

-

2D COSY Spectrum Acquisition: A Correlation Spectroscopy (COSY) experiment is performed to identify protons that are spin-coupled to each other (typically on adjacent carbons).

-

2D HSQC Spectrum Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) experiment is run to correlate each proton directly to the carbon it is attached to.

-

Data Analysis: The combination of these spectra allows for the systematic assignment of all ¹H and ¹³C signals, confirming the molecular backbone and substituent placement.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry (MS) is a highly sensitive technique used to determine the precise molecular weight and elemental formula of a compound. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting pieces. This fragmentation pattern is a unique "fingerprint" that is invaluable for confirming the identity of strychnine, especially at trace levels in complex biological matrices for forensic and toxicological analysis.[18][19][20][21]

The molecular ion for the strychnine free base is observed at a mass-to-charge ratio (m/z) of 334.[7][21] In tandem MS experiments, this parent ion is fragmented to produce a series of characteristic product ions (e.g., at m/z 319, 306, 277) that are consistent with the known polycyclic structure.[20][22]

Experimental Protocol: LC-MS/MS Analysis of Strychnine

-

Sample Preparation (Solid-Phase Extraction):

-

A biological sample (e.g., blood) is pre-treated (diluted, internal standard added).

-

An SPE cartridge is conditioned (e.g., with methanol and water).

-

The sample is loaded onto the cartridge.

-

The cartridge is washed to remove interferences.

-

Strychnine is eluted with a suitable solvent (e.g., ammoniated methanol).[7]

-

The eluate is evaporated to dryness and reconstituted in the mobile phase.[7]

-

-

LC Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system to separate strychnine from other components.

-

MS/MS Detection:

-

The eluent from the LC flows into the mass spectrometer.

-

Strychnine is ionized, typically using positive electrospray ionization (ESI+).[7][18]

-

The parent ion (m/z 334) is selected in the first quadrupole.

-

The parent ion is fragmented in a collision cell.

-

The resulting fragment ions are analyzed in the second quadrupole, confirming the identity of the compound.

-

dot

Caption: Workflow for strychnine identification by LC-MS/MS.

Structure-Activity Relationship: The Key to Toxicity

The severe toxicity of strychnine is a direct consequence of its molecular structure, which allows it to bind with high affinity and specificity to postsynaptic glycine receptors in the central nervous system.[7][23]

Mechanism of Antagonism:

-

Normal Inhibition: In the spinal cord, the neurotransmitter glycine binds to GlyRs, opening an integral chloride (Cl⁻) channel.[23][24] The influx of Cl⁻ hyperpolarizes the motor neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.[24]

-

Strychnine Blockade: Strychnine's rigid, three-dimensional conformation allows it to fit perfectly into the glycine binding site on the GlyR.[1][24] It acts as a competitive antagonist, physically blocking glycine from binding and preventing the chloride channel from opening.[1][23][24]

-

Resulting Hyperexcitability: By blocking this crucial inhibitory pathway, strychnine causes a state of disinhibition.[24] Motor neurons are more easily activated by excitatory signals, leading to the powerful, simultaneous contractions of both agonist and antagonist muscles that are characteristic of strychnine poisoning.[1][24]

dot

Caption: Glycine receptor signaling and strychnine's antagonistic action.

Physicochemical Properties

The properties of this compound are critical for its handling, formulation, and pharmacokinetic behavior.

Table 2: Physicochemical Properties of Strychnine and its Hydrochloride Salt

| Property | Strychnine (Free Base) | This compound | Reference(s) |

| Molecular Formula | C₂₁H₂₂N₂O₂ | C₂₁H₂₃ClN₂O₂ | [2][25] |

| Molecular Weight | 334.41 g/mol | 370.87 g/mol | [26] |

| Appearance | Colorless, transparent crystals or white powder | White to light beige solid | [10][12] |

| Melting Point | 275-285 °C | ~295 °C | [10][26] |

| pKa | 8.26 (at 25 °C) | - | [26] |

| Solubility in Water | Very slightly soluble | Soluble (25 mg/ml or 50 mM) | [8][12] |

| Solubility in Chloroform | Highly soluble (1g in 6.5 ml) | Slightly soluble | [10][12] |

Conclusion

The molecular structure of this compound is a defining example of nature's chemical complexity. Its rigid, heptacyclic framework, confirmed by a suite of analytical techniques including X-ray crystallography, NMR, and mass spectrometry, is directly responsible for its high-affinity binding to glycine receptors. This structure-activity relationship makes strychnine a powerful neurotoxin and a valuable, albeit dangerous, tool in pharmacological research. The methodologies detailed herein represent the self-validating system of checks and balances required to confidently characterize such a complex and potent molecule, providing a foundation for all further toxicological and physiological investigation.

References

- 1. Strychnine - Wikipedia [en.wikipedia.org]

- 2. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]

- 5. medkoo.com [medkoo.com]

- 6. strychnine [drugcentral.org]

- 7. benchchem.com [benchchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. This compound | 1421-86-9 [chemicalbook.com]

- 11. This compound | CAS 1421-86-9 | Tocris Bioscience [tocris.com]

- 12. Strychnine: Structure, Properties, Uses & FAQs Explained [vedantu.com]

- 13. Structure of this compound sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Strychnine | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Analytical method for the determination of strychnine in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. This compound | C21H23ClN2O2 | CID 16219987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Strychnine [drugfuture.com]

strychnine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Strychnine Hydrochloride

Abstract

Strychnine, a potent alkaloid neurotoxin, has served as a pivotal tool in neuroscience for elucidating the principles of synaptic inhibition. Its mechanism of action, centered on the competitive antagonism of strychnine-sensitive glycine receptors (GlyRs), provides a classic and compelling model for understanding ligand-gated ion channel pharmacology and the profound physiological consequences of disinhibition within the central nervous system (CNS). This guide offers a detailed examination of strychnine's molecular interaction with the GlyR, the resultant disruption of inhibitory neurotransmission, and the experimental methodologies used to characterize this process. By synthesizing foundational knowledge with field-proven experimental insights, this document serves as a comprehensive resource for professionals engaged in neuropharmacology and drug development.

The Molecular Target: The Glycine Receptor (GlyR)

The primary molecular target of strychnine is the glycine receptor, a member of the Cys-loop superfamily of pentameric ligand-gated ion channels.[1][2] These receptors are crucial for mediating fast inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[3][4]

-

Structure and Composition: Functional GlyRs are composed of five subunits arranged around a central ion pore.[2] To date, four alpha (α1-α4) and one beta (β) subunit have been identified.[3] The α subunits contain the binding site for glycine and competitive antagonists like strychnine, while the β subunit is primarily involved in anchoring the receptor to the postsynaptic cytoskeleton via the protein gephyrin.[2][3] The adult form of the receptor is typically a heteromer, while embryonic forms may be homomers of α subunits.[5]

-

Function: Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, controlling motor and sensory functions.[4] When glycine binds to the GlyR, it induces a conformational change that opens the integral chloride (Cl⁻) channel.[4][6] The subsequent influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, increasing the threshold for firing an action potential and thus producing an inhibitory postsynaptic potential (IPSP).[4][7]

Core Mechanism of Action: Competitive Antagonism

This compound exerts its neurotoxic effects by acting as a highly potent and selective competitive antagonist at the glycine binding site on the GlyR.[8][9]

Causality of Action: The term "competitive" is critical; strychnine binds non-covalently and reversibly to the same or an overlapping site as glycine.[7][10][11] It physically occupies this site, thereby preventing glycine from binding and activating the receptor.[6] This action does not in itself alter the receptor's conformation to an active state; it simply blocks the agonist. As a result, the chloride channel remains closed, and the normal inhibitory signal is prevented.[10] Because the antagonism is competitive, its effects can be surmounted by a sufficiently high concentration of the agonist, glycine.[11] Structural studies have revealed that while glycine binding leads to a closed, agonist-bound open channel state, strychnine binding locks the receptor in a closed, antagonist-bound state, preventing chloride ion permeation.[10]

Caption: Molecular mechanism of strychnine's competitive antagonism at the GlyR.

Physiological Consequences: Disinhibition and CNS Hyperexcitability

The blockade of inhibitory glycinergic pathways, particularly within the spinal cord, leads to a state of disinhibition.[6] Motor neurons, freed from their normal inhibitory control, become hyperexcitable and can be triggered by lower levels of excitatory neurotransmitters.[7]

This loss of inhibition manifests as an exaggerated response to sensory stimuli.[12] Normal reflex arcs are magnified, leading to uncontrolled, simultaneous, and spastic contractions of both agonist and antagonist muscles.[9][13] This is the basis for the classic clinical presentation of strychnine poisoning:

-

Muscle Convulsions: Diffuse, involuntary, and intensely painful muscle contractions are the hallmark of toxicity.[8][13]

-

Opisthotonus: The powerful extensor muscles of the back and neck overwhelm the flexors, causing a characteristic backward arching of the body.[9]

-

Risus Sardonicus: Spasm of the facial muscles creates a fixed, grimace-like expression.[9]

-

Intact Consciousness: Because strychnine's primary action is at the spinal cord level and does not directly affect higher cortical centers, patients often remain conscious during the convulsions.[8][12]

Death typically results from asphyxia due to the paralysis of respiratory muscles during prolonged convulsions.[7][9]

Caption: Disinhibition of the spinal reflex arc by strychnine.

Experimental Validation and Protocols

The characterization of strychnine's mechanism of action relies heavily on two foundational experimental techniques: radioligand binding assays and patch-clamp electrophysiology. These methods provide quantitative data on receptor affinity and functional inhibition, respectively.

Radioligand Binding Assays

These assays are used to quantify the interaction between a ligand (strychnine) and its receptor (GlyR).[14] Tritiated strychnine ([³H]strychnine) is a common tool due to its high affinity and specificity.[4][14]

Expertise & Causality: The choice of a competitive binding assay is deliberate. It allows for the determination of the inhibition constant (Kᵢ) of a non-labeled compound (like glycine) by measuring its ability to displace a known radioligand ([³H]strychnine). This directly tests the hypothesis of a shared binding site. The separation of bound from unbound radioligand by rapid filtration is crucial; the ice-cold buffer wash minimizes the dissociation of the ligand from the receptor during the wash steps, preserving the equilibrium state for accurate measurement.

Protocol: [³H]Strychnine Competitive Binding Assay

-

Membrane Preparation:

-

Homogenize tissue rich in GlyRs (e.g., rat spinal cord) in ice-cold buffer.[6]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes containing the receptors.

-

Wash and resuspend the pellet in the assay buffer. This isolation procedure enriches the sample for the target receptor, increasing the signal-to-noise ratio.

-

-

Assay Incubation:

-

Prepare assay tubes containing:

-

The synaptic membrane preparation (50-200 µg protein).

-

A fixed concentration of [³H]strychnine (typically at or near its Kₔ value to ensure sufficient binding without saturation).[14]

-

Varying concentrations of the unlabeled competitor (e.g., glycine).

-

-

For determining non-specific binding, a parallel set of tubes is prepared with a high concentration of an unlabeled ligand to saturate the receptors.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.[14] The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.

-

Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any remaining unbound radioligand.[14]

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.[14]

-

Plot the percentage of specific binding against the log concentration of the competitor (glycine).

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Caption: Workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology

This technique provides a functional measure of ion channel activity, allowing researchers to directly observe the chloride current induced by glycine and its blockade by strychnine.[15][16]

Expertise & Causality: The whole-cell patch-clamp configuration is chosen to measure the sum of currents from all GlyRs on a single neuron.[16] The membrane potential is "clamped" at a fixed value (e.g., -50 mV) to create a stable electrochemical gradient, ensuring that any measured current is a direct result of ion channel opening, not voltage fluctuations. Applying glycine elicits an inward chloride current (in typical recording conditions), and the subsequent application of strychnine demonstrates a reduction or complete block of this current, providing direct functional evidence of antagonism.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Recording Setup:

-

A glass micropipette with a fine tip (2-4 MΩ resistance) is filled with an internal solution and carefully brought into contact with a cell.

-

Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane.

-

A further pulse of suction ruptures the membrane patch under the pipette, establishing electrical access to the cell's interior (whole-cell mode).

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a constant holding potential (e.g., -50 mV or -70 mV).[15][16]

-

Perfuse the cell with an external solution containing a known concentration of glycine to elicit a baseline chloride current.[15]

-

Co-apply varying concentrations of strychnine along with glycine to measure the degree of inhibition.

-

Record the resulting currents using a specialized amplifier.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked current in the absence and presence of different concentrations of strychnine.

-

Plot the percentage of inhibition against the log concentration of strychnine.

-

Fit the data to determine the IC₅₀ value, representing the concentration of strychnine required to block 50% of the glycine-induced current.[6]

-

Quantitative Data Summary

The affinity of strychnine and glycine for the GlyR has been determined through numerous studies. The data below are representative values from the literature.

| Compound | Preparation | Method | Value | Reference(s) |

| Strychnine | Rat Spinal Cord | Binding (Kd) | 12 nM | [14] |

| Strychnine | NAcc Neurons | Electrophysiology (IC₅₀) | 60 nM | [6] |

| Glycine | Spinal Cord Membranes | Competitive Binding (Kᵢ) | ~10 µM | [6] |

Note: Kd (Dissociation Constant) and Kᵢ (Inhibition Constant) are measures of ligand affinity (lower value = higher affinity). IC₅₀ (Half Maximal Inhibitory Concentration) is a functional measure of antagonist potency.

Conclusion

The mechanism of action of this compound is a cornerstone of neuropharmacology, providing an unambiguous example of competitive antagonism at a ligand-gated ion channel. By selectively blocking the inhibitory glycine receptor, strychnine removes the brakes on motor neuron activity, leading to CNS hyperexcitability and convulsions. The robust and well-characterized nature of this interaction, validated through decades of research using techniques like radioligand binding and electrophysiology, ensures that strychnine remains an invaluable experimental tool. For drug development professionals, this mechanism serves as a critical case study in the profound systemic effects that can arise from targeting specific inhibitory pathways in the central nervous system.

References

- 1. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular structure and function of the glycine receptor chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Strychnine - Wikipedia [en.wikipedia.org]

- 8. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Strychnine (PIM 507) [inchem.org]

- 10. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. calpoison.org [calpoison.org]

- 14. benchchem.com [benchchem.com]

- 15. Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Strychnine Hydrochloride as a Glycine Receptor Antagonist: A Technical Guide for Researchers

This guide provides an in-depth examination of the mechanism of action of strychnine hydrochloride as a potent and selective competitive antagonist of glycine receptors (GlyRs). It details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate this classic example of competitive antagonism in the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals working in neuropharmacology and related fields.

Introduction: The Critical Role of Glycinergic Inhibition

In the intricate signaling network of the central nervous system, particularly within the spinal cord and brainstem, fast inhibitory neurotransmission is paramount for regulating motor control, sensory processing, and respiratory rhythm.[1] The primary mediator of this rapid inhibition is the amino acid glycine.[2] Glycine exerts its effects by binding to and activating glycine receptors (GlyRs), which are ligand-gated ion channels.[2][3] This activation leads to an influx of chloride ions (Cl⁻), hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential.[4][5]

Strychnine, a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree, has been instrumental in dissecting the function of this inhibitory system.[6] It acts as a highly selective and potent competitive antagonist at GlyRs, and its convulsant properties are a direct result of blocking this crucial source of inhibition.[7] By understanding the interaction between strychnine and the GlyR, we gain fundamental insights into synaptic inhibition and a powerful tool for pharmacological research.

Molecular Mechanism of Action: A Classic Case of Competitive Antagonism

Strychnine's mechanism is a textbook example of competitive antagonism. It binds noncovalently to the same or an overlapping site on the GlyR as glycine itself, thereby physically preventing the endogenous ligand from activating the channel.[3][4] This blockade of inhibition leads to a state of disinhibition, where motor neurons are more easily activated by excitatory inputs, resulting in the characteristic muscle spasms and convulsions associated with strychnine poisoning.[3][7]

The Glycine Receptor: Structure and Subtypes

Glycine receptors are members of the Cys-loop superfamily of ligand-gated ion channels, sharing structural homology with nicotinic acetylcholine, GABA-A, and serotonin type-3 receptors.[2][8] They are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore.[2][5]

-

Subunit Composition: There are four known alpha (α1-α4) subunits and one beta (β) subunit.[8][9] The α subunits contain the binding site for both glycine and strychnine.[1]

-

Receptor Isoforms: GlyRs can exist as homomers (composed of only α subunits) or heteromers (composed of both α and β subunits).[5] The adult form is typically a heteromer of α1 and β subunits, while the embryonic form is primarily an α2 homomer.[5][8] This subunit diversity underlies variations in pharmacology and function in different parts of the CNS.[10]

The Strychnine-GlyR Interaction

High-resolution structural studies, such as those using cryo-electron microscopy, have provided profound insights into how strychnine locks the GlyR in a closed, non-conducting state.[11] When strychnine binds, it induces a conformational change that is distinct from the agonist-bound state. Specifically, strychnine binding:

-

Expands the Agonist-Binding Pocket: The C-loop of the receptor, a critical component of the binding site, moves outward.[11]

-

Rearranges Key Interfaces: It promotes a rearrangement of the interface between the extracellular domain and the transmembrane domain.[11]

-

Occludes the Ion Pore: This leads to a rotation of the transmembrane domains toward the central axis of the pore, physically blocking the pathway for chloride ions.[11]

This structural change effectively prevents the inhibitory signal, leading to the severe physiological consequences of CNS hyperexcitability.

Figure 1: Signaling pathway of GlyR activation and strychnine antagonism.

Quantitative Pharmacology and Toxicology

The affinity of strychnine for the glycine receptor is exceptionally high, making it a potent neurotoxin. This interaction has been quantified using radioligand binding assays and electrophysiological techniques.

| Parameter | Description | Typical Value Range |

| Ki (Inhibition Constant) | A measure of the affinity of a competitive inhibitor. Lower Ki indicates higher affinity. | 1-10 nM |

| IC50 | Concentration of an inhibitor that causes 50% inhibition of the agonist response. | 10-50 nM |

| Lethal Dose (Human) | The dose that can be fatal. | 30-120 mg (oral) |

| Onset of Symptoms | Time after exposure for symptoms to appear. | 10-30 minutes |

| Table 1: Key Pharmacological and Toxicological Data for Strychnine. |

The toxic effects of strychnine are a direct extension of its pharmacology. The blockade of inhibitory circuits in the spinal cord and brainstem leads to:

-

Hyperreflexia and Muscle Spasms: Initial symptoms include muscle twitching and stiffness.[12]

-

Generalized Convulsions: These are often triggered by minimal sensory stimuli (sound, touch, or light) and are intensely painful. The patient typically remains conscious.[7][13]

-

Risus Sardonicus and Opisthotonus: Characteristic facial grimacing and severe arching of the back due to powerful contractions of facial and paraspinal muscles.[12]

-

Respiratory Failure: Death ultimately occurs from asphyxiation due to the paralysis of respiratory muscles during convulsions.[14]

Experimental Applications & Protocols

As a Senior Application Scientist, it is crucial to not only understand the theory but to master the application. Strychnine is an invaluable tool for isolating and characterizing glycinergic currents and receptors. The following protocols are foundational for any laboratory investigating this system.

Protocol 1: Competitive Radioligand Binding Assay with [³H]strychnine

This assay determines the binding affinity (Ki) of a test compound for the GlyR by measuring its ability to displace radiolabeled [³H]strychnine from its binding site. This is a self-validating system as it includes controls for total and non-specific binding, ensuring that the calculated specific binding is accurate.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound for the glycine receptor.

Materials:

-

Synaptic membrane preparation (e.g., from rat spinal cord)

-

[³H]strychnine (specific activity ~20-40 Ci/mmol)

-

Unlabeled test compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific determinant: High concentration of unlabeled glycine (e.g., 1 mM)

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat spinal cord) in ice-cold Tris-HCl buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the purified membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[15]

-

Assay Setup: Prepare assay tubes for a range of concentrations of your unlabeled test compound. Include tubes for "Total Binding" (only [³H]strychnine and membranes) and "Non-Specific Binding" (membranes, [³H]strychnine, and 1 mM unlabeled glycine).[16]

-

Incubation: To each tube, add the synaptic membrane preparation (50-200 µg protein), a fixed concentration of [³H]strychnine (typically at or near its Kd, e.g., 2-5 nM), and the varying concentrations of the test compound. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This step is critical; speed ensures that the ligand-receptor complex does not dissociate. Immediately wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.[16]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.[16]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant for the receptor.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides functional data by directly measuring the ion flow through GlyRs in response to glycine and its inhibition by strychnine. It allows for the determination of the functional inhibitory concentration (IC₅₀).

Objective: To measure the functional effect of strychnine on glycine-induced chloride currents and determine its IC₅₀.

Materials:

-

Cells expressing glycine receptors (e.g., primary cultured spinal neurons or a cell line like HEK293 transfected with GlyR subunits)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for pulling pipettes

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)

-

Internal pipette solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2)

-

Glycine stock solution

-

This compound stock solution

-

Rapid solution application system (perfusion system)

Step-by-Step Methodology:

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution. The resistance is a critical parameter; too low, and it's difficult to form a high-resistance seal; too high, and it can introduce noise and filtering issues.

-

Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the pipette. Apply light positive pressure to keep the tip clean. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal". This seal is electrically and mechanically crucial for stable recordings.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior. The contents of the pipette will dialyze into the cell.

-

Voltage Clamp and Glycine Application: Clamp the membrane potential at a fixed value (e.g., -60 mV).[15] Using a rapid perfusion system, apply a known concentration of glycine (e.g., an EC₅₀ concentration, ~30-100 µM) to the cell to evoke a stable, inward chloride current. The rapid application is necessary to avoid receptor desensitization which would confound results.

-

Strychnine Application: After establishing a stable baseline response to glycine, co-apply various concentrations of strychnine along with the same concentration of glycine. Allow for complete washout of strychnine between applications to ensure the effect is reversible and the cell returns to its baseline responsiveness.

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked current in the absence (control) and presence of each strychnine concentration.

-

Normalize the current amplitudes to the control response.

-

Plot the normalized current as a function of the log concentration of strychnine to generate a dose-response curve.

-

Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

-

Figure 3: Logical flow for determining strychnine IC₅₀ via electrophysiology.

Conclusion and Future Directions

This compound remains a cornerstone tool in neuropharmacology. Its potent and selective antagonism of the glycine receptor provides a clear method for studying the role of fast inhibitory neurotransmission in health and disease. The combination of radioligand binding assays, electrophysiological recordings, and structural biology has provided a remarkably detailed picture of this critical molecular interaction.[3]

For drug development professionals, the strychnine-GlyR interaction serves as a benchmark for screening and characterizing new compounds targeting the glycinergic system. While strychnine itself is a toxin, understanding its binding site and mechanism of action can inform the rational design of novel therapeutics, such as non-opioid analgesics or muscle relaxants, that modulate GlyR function in a more controlled and beneficial manner. The robust and self-validating protocols outlined in this guide provide a comprehensive framework for any researcher seeking to investigate this fundamental aspect of neuroscience.

References

- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Strychnine - Wikipedia [en.wikipedia.org]

- 5. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 10. Molecular structure and function of the glycine receptor chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strychnine (PIM 507) [inchem.org]

- 13. calpoison.org [calpoison.org]

- 14. litfl.com [litfl.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Strychnine Hydrochloride and Nicotinic Acetylcholine Receptors: A Technical Guide to a Complex Interaction

Abstract

Strychnine, a potent alkaloid neurotoxin, is classically recognized for its high-affinity antagonism of glycine receptors, leading to convulsive effects. However, a significant body of research reveals a nuanced and complex interaction with the nicotinic acetylcholine receptor (nAChR) superfamily. This technical guide provides an in-depth exploration of the molecular pharmacology of strychnine hydrochloride at various nAChR subtypes. We will dissect its subtype-dependent mechanisms of action, ranging from competitive antagonism at α7 receptors to non-competitive inhibition of α4β2 and muscle-type nAChRs. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the structural basis of these interactions and providing detailed protocols for their experimental investigation.

Introduction: Beyond the Glycine Receptor Paradigm

For decades, strychnine has been the archetypal antagonist of the inhibitory glycine receptor, a critical tool for dissecting glycinergic neurotransmission.[1][2] However, this narrow view overlooks its significant and pharmacologically relevant effects on nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[3][4][5] The interaction of strychnine with nAChRs is not uniform; it exhibits a remarkable degree of subtype selectivity in its mechanism of action.[3][6][7] Understanding this complex pharmacology is not only essential for accurately interpreting experimental data where strychnine is used, but it also presents opportunities for leveraging strychnine as a chemical probe to explore the structure and function of different nAChR subtypes.

This guide will provide a detailed examination of the dual personality of strychnine as both a competitive and non-competitive antagonist of nAChRs, the structural determinants of these interactions, and the experimental methodologies required to characterize them.

The Dichotomous Antagonism of Strychnine at nAChRs

The inhibitory effect of strychnine on nAChRs is not a simple, monolithic mechanism. Instead, it is a fascinating example of how a single molecule can exert distinct modes of inhibition on different, yet structurally related, receptor subtypes. This differential action is a critical consideration for any researcher utilizing strychnine in a system where nAChRs are present.

Competitive Antagonism at the α7 Nicotinic Acetylcholine Receptor

The neuronal α7 nAChR, a homopentameric receptor highly permeable to calcium, is a key player in cognitive processes such as learning and memory.[8] Strychnine acts as a potent competitive antagonist at α7 nAChRs.[6][9] This means that strychnine directly competes with the endogenous agonist, acetylcholine (ACh), for the same binding site on the receptor.[6]

Evidence for this competitive mechanism comes from electrophysiological studies, where the concentration-response curve for ACh is shifted to the right in the presence of strychnine, without a change in the maximal response.[6] This parallel shift is a hallmark of competitive antagonism. The IC50 for strychnine inhibition of ACh-evoked currents at α7 nAChRs is in the low micromolar range, highlighting its potency.[6]

Non-Competitive Inhibition of α4β2 and Muscle-Type nAChRs

In contrast to its effects on α7 nAChRs, strychnine exhibits non-competitive inhibition of the heteromeric neuronal α4β2 nAChR and muscle-type nAChRs.[3][6][7] This form of inhibition is characterized by a reduction in the maximal response to ACh, without a rightward shift in the EC50.[3] This suggests that strychnine does not bind to the ACh binding site (the orthosteric site) but rather to a different, allosteric site on the receptor.[3][10]

For α4β2 nAChRs, the inhibition by strychnine is strongly voltage-dependent, suggesting an open-channel block mechanism.[6] In this model, strychnine is thought to enter and physically occlude the ion channel pore once it is opened by the binding of ACh.[3][6][7] The accelerated decay of the current in the presence of strychnine further supports this hypothesis.[6]

The following diagram illustrates the distinct mechanisms of action of strychnine at different nAChR subtypes.

Structural Insights into Strychnine-nAChR Interactions

The molecular basis for the differential effects of strychnine on nAChR subtypes lies in the subtle structural differences between these receptors. While high-resolution structures of strychnine bound to intact nAChRs are still forthcoming, studies using the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR extracellular domain, have provided valuable insights.[11][12]

X-ray crystallography of strychnine in complex with AChBP has revealed that strychnine can bind to the orthosteric ligand-binding pocket.[11] However, unlike the high-specificity binding of peptide neurotoxins, strychnine forms a limited number of contacts within this pocket.[11] This "loose" binding may explain its ability to interact with a range of Cys-loop receptors, including both glycine and nicotinic receptors.[11] Computational modeling and mutagenesis studies have further corroborated the functional relevance of the residues identified in these structural studies.[11]

Interestingly, mutations within the ion channel domain of the α7 nAChR can dramatically alter the effect of strychnine, in some cases converting it from an antagonist to an agonist.[13][14][15] This highlights the critical role of the channel lining residues in dictating the functional outcome of ligand binding.

Quantitative Pharmacology of Strychnine at nAChRs

The potency of strychnine varies significantly across different nAChR subtypes. This quantitative data is crucial for designing experiments and interpreting results. The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of strychnine for various nAChRs.

| nAChR Subtype | Experimental System | Parameter | Value (µM) | Reference |

| α7 (neuronal) | Rat hippocampal neurons (electrophysiology) | IC50 | 1.2 | [6] |

| α4β2 (neuronal) | Rat hippocampal neurons (electrophysiology) | IC50 | 38 | [6] |

| α1β1γδ (muscle) | Xenopus oocytes (electrophysiology) | IC50 | ~10-20 (estimated) | [3][10] |

| α2β2 (neuronal) | Xenopus oocytes (electrophysiology) | IC50 | > α2β4 | [10] |

| α2β4 (neuronal) | Xenopus oocytes (electrophysiology) | IC50 | < α1β1γδ | [10] |

| α7 (human) | Alanine-scanning mutagenesis | Ki | 4.854 ± 0.133 | [11] |

| AChBP (Aplysia californica) | Radioligand binding | Ki | 0.038 ± 0.0033 | [11] |

Experimental Protocols for Studying Strychnine-nAChR Interactions

The characterization of strychnine's effects on nAChRs requires a combination of electrophysiological and biochemical techniques. The choice of methodology depends on the specific research question, such as determining the mechanism of action, binding affinity, or the structural basis of the interaction.

Electrophysiological Characterization using Patch-Clamp

Objective: To determine the functional effects of strychnine on nAChR-mediated currents and to differentiate between competitive and non-competitive antagonism.

Principle: The whole-cell patch-clamp technique allows for the recording of ion currents flowing through nAChRs in response to agonist application. By applying strychnine and observing its effect on the agonist-evoked currents, one can elucidate its mechanism of action.

Step-by-Step Methodology:

-

Cell Preparation: Culture cells expressing the nAChR subtype of interest (e.g., hippocampal neurons for native receptors or HEK293 cells transiently or stably transfected with nAChR subunit cDNAs).

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should be appropriate for recording cation currents.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with an external solution containing the nAChR agonist (e.g., acetylcholine or a subtype-selective agonist) at a concentration that elicits a submaximal response.

-

Once a stable baseline response is established, co-apply the agonist with increasing concentrations of this compound.

-

To test for voltage dependency (indicative of open-channel block), record currents at various holding potentials.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the absence and presence of strychnine.

-

Construct concentration-response curves for the agonist in the presence of a fixed concentration of strychnine to determine if there is a rightward shift in the EC50 (competitive) or a decrease in the maximal response (non-competitive).

-

Plot the percentage of inhibition against the strychnine concentration to calculate the IC50.

-

The following diagram outlines the experimental workflow for patch-clamp analysis.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of strychnine for a specific nAChR subtype.

Principle: This is a competitive binding assay where unlabeled strychnine competes with a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) for binding to nAChRs in a membrane preparation.[16][17][18][19] The amount of radioligand displaced by strychnine is measured, allowing for the calculation of its inhibitory constant (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the nAChR subtype of interest. This typically involves homogenization and centrifugation to isolate the membrane fraction.

-

Assay Setup:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

-

Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the strychnine concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion: A Versatile Tool for nAChR Research

This compound, long celebrated for its role in defining glycinergic neurotransmission, possesses a rich and complex pharmacology at nicotinic acetylcholine receptors. Its subtype-dependent mechanisms of action, ranging from competitive antagonism at α7 to non-competitive, open-channel block of α4β2 and muscle-type nAChRs, underscore the structural and functional diversity within the nAChR family. For the discerning researcher, strychnine is not merely a potential confounding factor but a valuable pharmacological tool. By understanding its nuanced interactions and employing the appropriate experimental methodologies, strychnine can be effectively utilized to probe the structure, function, and physiological roles of different nAChR subtypes, ultimately contributing to the development of more selective and effective therapeutics targeting this important class of receptors.

References

- 1. Strychnine - Wikipedia [en.wikipedia.org]

- 2. Inhibitory effect of strychnine on acetylcholine receptor activation in bovine adrenal medullary chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of nicotinic acetylcholine receptors by strychnine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse toxins exhibit a common binding mode to the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strychnine: a potent competitive antagonist of alpha-bungarotoxin-sensitive nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Modulation of nicotinic acetylcholine receptors by strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Structural and Mutagenic Blueprint for Molecular Recognition of Strychnine and d-Tubocurarine by Different Cys-Loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strychnine activates neuronal alpha7 nicotinic receptors after mutations in the leucine ring and transmitter binding site domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Strychnine activates neuronal α7 nicotinic receptors after mutations in the leucine ring and transmitter binding site domains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

history of strychnine discovery and isolation

An In-Depth Technical Guide on the Core History of Strychnine Discovery and Isolation

Introduction: The Enigmatic Alkaloid

Strychnine, a colorless, crystalline alkaloid with the molecular formula C₂₁H₂₂N₂O₂, stands as a molecule of profound duality.[1] Historically, it has been both a feared poison and a purported therapeutic agent, its story interwoven with the evolution of organic chemistry, pharmacology, and toxicology.[2] Sourced from the seeds of trees in the Strychnos genus, its journey from the ethnobotanical archives of Southeast Asia to the forefront of synthetic chemistry represents a pivotal chapter in the scientific quest to isolate and understand the active principles of the natural world.[1][3] This guide provides a detailed technical account of the discovery and isolation of strychnine, designed for researchers and scientists. It delves into the foundational experiments, the logic behind the chosen methodologies, and the scientific context that framed one of the 19th century's most significant chemical achievements.

Part 1: The Botanical Precursors: Early History of Strychnos Species

Long before its chemical identity was known, the potent effects of plants from the Strychnos genus were well-documented in traditional practices. The inhabitants of India and Southeast Asia had ancestral knowledge of the Strychnos nux-vomica tree and the Strychnos ignatii vine, using their seeds in various preparations.[4][5][6] In traditional systems like Ayurveda and Traditional Chinese Medicine (TCM), these plants were used to treat a wide array of ailments, including digestive issues, paralysis, and inflammatory disorders, albeit with a profound understanding of their inherent toxicity.[6]

The seeds were first introduced to Europe in the 15th and 16th centuries, where their reputation was primarily that of a potent poison for rodents and other animals.[7][8] Historic records from as early as 1640 indicate that preparations containing strychnine were used to kill vermin across Europe.[4][8] This established toxicity, combined with its use in traditional medicine, created a compelling puzzle for the burgeoning field of chemistry in the early 19th century: what was the precise substance responsible for these dramatic physiological effects?

Part 2: The Breakthrough: Isolation of a Crystalline Poison (1818)

The definitive isolation of strychnine was achieved in 1818 by the French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou.[1][2][3] These researchers were at the vanguard of alkaloid chemistry, having also successfully isolated quinine from cinchona bark.[9] Their work marked a crucial shift from using crude plant extracts to studying pure, crystalline compounds, laying the groundwork for modern pharmacology.[9]

The Source Material: Saint-Ignatius' Bean

While the nux-vomica tree is the chief commercial source of strychnine, Pelletier and Caventou's initial success came from the seeds of Strychnos ignatii, a woody vine native to the Philippines.[1][4][10] These seeds, known as Saint-Ignatius' beans, were known to contain a higher concentration of strychnine than nux-vomica.[4]

Experimental Protocol: The Pelletier-Caventou Isolation Method (Reconstructed)

The precise, step-by-step protocol published by Pelletier and Caventou was foundational. While presented here in a modern format, the steps are based on historical accounts of their acid-base extraction techniques, which became a standard for alkaloid isolation.

Objective: To isolate the active alkaline principle from the seeds of Strychnos ignatii.

Methodology:

-

Initial Extraction (Acid Leaching):

-

The Strychnos ignatii seeds were pulverized into a fine powder.

-

This powder was then digested in a dilute acidic solution (likely a weak acid like acetic acid or dilute mineral acid) with gentle heating.

-

Causality: Strychnine, as an alkaloid, is a basic compound. In an acidic medium, it forms a water-soluble salt (e.g., strychnine acetate). This allows it to be selectively leached from the complex, largely insoluble plant matrix of celluloses, oils, and proteins.

-

-

Basification and Precipitation:

-

The acidic aqueous extract was filtered to remove solid plant debris.

-

An alkali, such as magnesia (magnesium oxide) or lime (calcium hydroxide), was added to the filtrate until the solution was distinctly basic.

-

A precipitate formed upon basification.

-

Causality: The addition of a base neutralizes the acid and deprotonates the strychnine salt, converting it back to its freebase form. Strychnine freebase is practically insoluble in water, causing it to precipitate out of the solution.[1][10] This is a critical step for separating the alkaloid from water-soluble impurities.

-

-

Solvent Purification (Alcohol Wash):

-

The crude precipitate was collected by filtration.

-

This solid was then washed with cold alcohol (ethanol).

-

Causality: This step aimed to remove alcohol-soluble impurities that may have co-precipitated with the strychnine, taking advantage of differential solubilities.

-

-

Final Crystallization:

-

The washed precipitate was redissolved in hot alcohol.

-

The solution was filtered while hot to remove any remaining insoluble impurities.

-

The clear alcoholic solution was allowed to cool slowly.

-

Colorless crystals of strychnine precipitated from the solution.

-

Causality: The solubility of strychnine in alcohol is significantly higher when hot than when cold. This temperature-dependent solubility gradient is the principle behind recrystallization, a powerful technique for obtaining highly pure crystalline solids.

-

This logical, multi-step process of acid-base manipulation and solvent-based purification became a template for the isolation of numerous other alkaloids, fundamentally changing the course of natural product chemistry.

Visualization: Pelletier-Caventou Workflow

Caption: Workflow for the 1818 isolation of strychnine.

Part 3: From Crystal to Structure: A Century-Long Challenge

The isolation of pure strychnine was only the beginning. The next, far more arduous task was to determine its chemical structure. This process would span more than a century and involve some of the greatest minds in chemistry.

Initial Characterization and Formula

Following the isolation, the basic properties of strychnine were established: it was a colorless, crystalline solid with an exceptionally bitter taste and poor solubility in water.[1] About two decades later, in the 1830s, the French chemist Henri-Victor Regnault established its correct elemental formula as C₂₁H₂₂N₂O₂.[11][12][13] This formula, revealing a high degree of unsaturation and the presence of two nitrogen atoms, hinted at a complex, polycyclic structure.

The Structural Enigma

For its molecular size, strychnine is one of the most structurally complex organic substances known.[4][11] It contains seven rings, six contiguous asymmetric centers, and a mere 24 skeletal atoms packed into a compact, intricate architecture.[11][14] Before the advent of modern spectroscopic techniques, the only tool available for structure elucidation was chemical degradation—breaking the molecule apart piece by piece and identifying the fragments. This painstaking work was led by chemists like Sir Robert Robinson and Hermann Leuchs, who together published hundreds of papers over four decades detailing their efforts.[11][14]

The final constitutional structure was proposed in 1947 by Robert Burns Woodward, who masterfully pieced together the vast trove of chemical degradation data.[2][12] His proposed structure was confirmed shortly after by X-ray crystallography, which also established the molecule's absolute stereochemistry.[11][13]

Data Presentation: Milestones in Strychnine's Scientific History

| Milestone | Year(s) | Key Figure(s) | Contribution |

| First Isolation | 1818 | P.J. Pelletier & J.B. Caventou | Isolated pure, crystalline strychnine from Strychnos ignatii.[1][4] |

| Elemental Formula | ~1838 | H.V. Regnault | Determined the correct molecular formula: C₂₁H₂₂N₂O₂.[11][12] |

| Structural Elucidation | ~1900-1946 | Sir R. Robinson, H. Leuchs | Conducted extensive chemical degradation studies.[11][14] |

| Structure Proposed | 1947 | R.B. Woodward | Correctly proposed the constitutional structure based on chemical evidence.[12][14] |

| First Total Synthesis | 1954 | R.B. Woodward | Completed the first total synthesis, confirming the proposed structure.[2][11] |

Part 4: The Legacy of Strychnine: A Tool for Modern Science

The confirmation of strychnine's structure through its total synthesis in 1954 was a landmark achievement in organic chemistry, demonstrating the power of the field to construct highly complex natural products.[2][14][15] Beyond its role as a synthetic challenge, the discovery of strychnine had a profound and lasting impact on other scientific disciplines.

-

A Foundational Tool in Neuroscience: The primary toxic effect of strychnine is severe muscle convulsions leading to asphyxiation.[1][4] Scientists later discovered its precise mechanism of action: strychnine is a potent antagonist of glycine receptors, which are inhibitory receptors found primarily in the spinal cord.[16][17] By blocking the inhibitory action of glycine, strychnine causes uncontrolled nerve firing and muscle contraction.[17][18] This specific action made strychnine an invaluable pharmacological tool for researchers to map neural pathways and to study the function of inhibitory neurotransmission, contributing significantly to the foundations of modern neuroscience.[3][11]

-

Decline in Medicine: Although used for a time as a stimulant and tonic, the therapeutic use of strychnine was eventually abandoned.[2][10] The reason lies in its extremely narrow therapeutic index—the dose required for a therapeutic effect is perilously close to the toxic dose that causes convulsions.[2][10] With the development of safer alternatives, its use in medicine ceased.[10][17]

Conclusion

The history of strychnine's discovery and isolation is a compelling narrative of scientific progress. It begins with centuries of ethnobotanical use and culminates in one of the great achievements of 19th-century chemistry. The elegant and logical acid-base extraction method developed by Pelletier and Caventou not only yielded a pure, potent alkaloid but also provided a roadmap for the isolation of countless other natural products. The subsequent century-long struggle to elucidate its complex structure pushed the limits of chemical analysis and theory. Ultimately, strychnine transitioned from a crude poison and remedy into a refined molecular probe that helped unlock the secrets of the nervous system, cementing its place as one of the most significant molecules in the history of science.

References

- 1. Strychnine | Poison, Toxin, Alkaloid | Britannica [britannica.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. thevarsity.ca [thevarsity.ca]

- 4. Strychnine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. Nux Vomica - Herbal Encyclopedia [cloverleaffarmherbs.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]

- 10. Strychnine [flipper.diff.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. catalog.library.reed.edu [catalog.library.reed.edu]

- 13. Strychnine: From Isolation to Total Synthesis – Part 2 - ChemistryViews [chemistryviews.org]

- 14. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. naturespoisons.com [naturespoisons.com]

- 17. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Victorian Era Medicine: Strychnine | Author VL McBeath [valmcbeath.com]

Strychnine as a Precision Tool in Early Neuroscience: A Technical Guide to its Foundational Research Applications

For researchers, scientists, and drug development professionals, understanding the historical application of certain compounds can provide critical insights into the evolution of neuropharmacology. Strychnine, a highly toxic alkaloid, notorious for its dramatic physiological effects, paradoxically served as an indispensable tool in the nascent stages of neuroscience. This guide provides a technical exploration of the early uses of strychnine in scientific research, detailing the experimental logic, methodologies, and the landmark discoveries it enabled.

From a Crude Toxin to a Research Instrument: The Dawn of Strychnine in Science

Isolated in 1818 by French chemists Joseph Bienaimé Caventou and Pierre-Joseph Pelletier from the seeds of the Strychnos nux-vomica tree, strychnine was initially recognized for its potent and bitter nature.[1][2] Its early applications were far from the controlled environment of a laboratory, being used primarily as a pesticide for rodents and other small vertebrates.[2][3] However, its dramatic and predictable effects on the nervous system—causing intense, convulsive muscle spasms—did not escape the notice of early physiologists.[4] These convulsive properties, which lead to death by asphyxiation due to paralysis of respiratory muscles, hinted at a profound interaction with the mechanisms governing muscle control.[5] This transition from a common poison to a key that would unlock fundamental principles of neuroscience forms the basis of our exploration.

The Molecular Scalpel: Unraveling the Mechanism of Action

The scientific utility of strychnine lies in its specific and potent mechanism of action. Early researchers observed that the convulsions were not the result of direct muscle stimulation but rather an uncontrolled amplification of neural signals. The breakthrough in understanding came with the realization that strychnine is a competitive antagonist of the neurotransmitter glycine.[4][6]

Glycine is a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[4] It acts on postsynaptic neurons by binding to its receptor, which is a ligand-gated chloride channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory signals. Strychnine, by binding to the same receptor, prevents glycine from exerting its inhibitory effect.[4] This disinhibition effectively removes the "brakes" on motor neurons, leading to the characteristic convulsive activity.[4]

This selective antagonism of a major inhibitory pathway transformed strychnine into a powerful tool for dissecting neural circuits. It allowed researchers to functionally remove inhibitory signals and observe the resulting excitatory activity, providing a window into the delicate balance that governs neural communication.

Signaling Pathway: Glycinergic Inhibition and its Antagonism by Strychnine